2,3,6-Trimethyl-4-nitrosophenol
Description
2,3,6-Trimethyl-4-nitrosophenol is a nitrosophenol derivative with three methyl groups at the 2-, 3-, and 6-positions of the benzene ring and a nitroso (-NO) functional group at the 4-position. The molecular formula is inferred to be C₉H₁₁NO₂, identical to its isomer 2,3,5-trimethyl-4-nitrosophenol (CAS 83498-59-3) . Key properties such as LogP (2.715) and polar surface area (PSA ≈ 49.66 Ų) may resemble those of its positional isomer, as substituent orientation minimally affects these metrics .
Properties
CAS No. |
17302-53-3 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2,3,6-trimethyl-4-nitrosophenol |
InChI |
InChI=1S/C9H11NO2/c1-5-4-8(10-12)6(2)7(3)9(5)11/h4,11H,1-3H3 |
InChI Key |
DZZNHBFBNYRQTM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)C)N=O |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)N=O |
Synonyms |
4-Hydroxyimino-2,3,6-trimethyl-2,5-cyclohexadien-1-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 2,3,5-Trimethyl-4-nitrosophenol
The 2,3,5-isomer (CAS 83498-59-3) shares the same molecular formula but differs in methyl group placement. This structural variance can influence:
- Reactivity : The steric hindrance and electronic effects of methyl groups in the 2,3,6-configuration may alter nitrosation kinetics or stability compared to the 2,3,5-isomer.
- Downstream Products: The 2,3,5-isomer converts to 2,3,5-trimethyl-2,5-cyclohexadien-1,4-dione (CAS 935-92-2), suggesting analogous quinone formation pathways for the 2,3,6-isomer .
Functional Group Analogs: Nitrophenol Derivatives
Nitroso (-NO) vs. nitro (-NO₂) groups significantly alter chemical behavior:
- 4-Nitrophenol-2,3,5,6-d4 (CAS 93951-79-2): A deuterated nitro derivative with enhanced stability for isotopic tracing. Its sodium salt (CAS 824-78-2) exhibits higher water solubility (>300°C decomposition point), unlike nitroso derivatives, which are typically less polar .
- Methyl Ether Derivatives: Nitrophenol methyl ethers (e.g., 4-nitroanisole) demonstrate reduced acidity compared to nitrosophenols, which retain phenolic -OH groups capable of hydrogen bonding .
Isotopic and Salt Forms
- Sodium Salts: Sodium 4-nitrophenolate (CAS 824-78-2) highlights how salt formation increases solubility, a modification less common for nitroso compounds due to their inherent instability .
Limitations and Knowledge Gaps
- Direct experimental data on this compound is absent in the provided evidence, necessitating extrapolation from analogs.
- Stability studies comparing nitroso and nitro groups under varying conditions (pH, temperature) are critical for application-specific evaluations.
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